Cas no 918655-03-5 (4-(Naphthalen-2-yl)phenylboronic acid)

4-(Naphthalen-2-yl)phenylboronic acid structure
918655-03-5 structure
4-(Naphthalen-2-yl)phenylboronic acid
918655-03-5
C16H13BO2
248.084224462509
MFCD09260454
796907
253659968

4-(Naphthalen-2-yl)phenylboronic acid Properties

Names and Identifiers

    • 4-(Naphthalen-2-yl)phenylboronic acid
    • (4-(Naphthalen-2-yl)phenyl)boronic acid
    • 4-(2-Naphthyl)phenylboronic Acid (contains varying amounts of Anhydride)
    • (4-naphthalen-2-ylphenyl)boronic acid
    • 4-(2-Naphthyl)benzeneboronic acid
    • 4-(2-naphthyl)phenylboronic acid
    • Boronic acid, B-[4-(2-naphthalenyl)phenyl]-
    • C16H13BO2
    • 4-(2-Naphthyl)benzeneboronic Acid (contains varying amounts of Anhydride)
    • B-[4-(2-Naphthalenyl)phenyl]boronic acid (ACI)
    • +Expand
    • MFCD09260454
    • ICQAKBYFBIWELX-UHFFFAOYSA-N
    • 1S/C16H13BO2/c18-17(19)16-9-7-13(8-10-16)15-6-5-12-3-1-2-4-14(12)11-15/h1-11,18-19H
    • OB(C1C=CC(C2C=C3C(C=CC=C3)=CC=2)=CC=1)O

Computed Properties

  • 248.10086g/mol
  • 0
  • 2
  • 2
  • 2
  • 248.10086g/mol
  • 248.10086g/mol
  • 40.5Ų
  • 19
  • 287
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1

Experimental Properties

  • 2.18660
  • 40.46000
  • 1.676
  • 463℃ at 760 mmHg
  • 463 ºCat 760 mmHg
  • White to Yellow Solid
  • 1.23

4-(Naphthalen-2-yl)phenylboronic acid Security Information

4-(Naphthalen-2-yl)phenylboronic acid Customs Data

  • 2931900090
  • China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

4-(Naphthalen-2-yl)phenylboronic acid Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P006OO1-250mg
4-(2-Naphthyl)benzeneboronic acid
918655-03-5 95%
250mg
$8.00 2024-04-20
A2B Chem LLC
AD11105-250mg
4-(2-Naphthyl)phenylboronic acid
918655-03-5 95%
250mg
$7.00 2024-07-18
Aaron
AR006OWD-250mg
4-(2-Naphthyl)benzeneboronic acid
918655-03-5 98%
250mg
$4.00 2024-07-18
abcr
AB271809-250 mg
4-(2-Naphthyl)phenylboronic acid, 95%; .
918655-03-5 95%
250MG
€67.80 2023-02-04
Alichem
A242000301-250mg
4-(Naphthalen-2-yl)phenylboronic acid
918655-03-5 98%
250mg
$734.40 2023-08-31
Ambeed
A227939-250mg
(4-(Naphthalen-2-yl)phenyl)boronic acid
918655-03-5 95%
250mg
$9.0 2024-08-02
Apollo Scientific
OR360155-5g
4-(2-Naphthyl)phenylboronic acid
918655-03-5 95+%
5g
£70.00 2023-09-01
Chemenu
CM135341-10g
4-(Naphthalen-2-yl)phenylboronic acid
918655-03-5 95%
10g
$81 2024-07-20
eNovation Chemicals LLC
D913164-5g
4-(2-Naphthyl)phenylboronic Acid
918655-03-5 95%
5g
$155 2022-09-02
Fluorochem
078670-1g
4-(Naphthalen-2-yl)phenylboronic acid
918655-03-5 95%
1g
£27.00 2022-03-01

4-(Naphthalen-2-yl)phenylboronic acid Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
1.2 Reagents: Trimethyl borate ;  30 min, -78 °C; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Reference
Preparation of anthracene derivatives for high efficiency and long lifetime organic light-emitting diode
, World Intellectual Property Organization, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ,  Water ;  2 h, 80 °C
Reference
Condensed heterocyclic compounds and organic light-emitting device including the same
, United States, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: (Triphenylphosphine)palladium Solvents: Ethanol ,  Water ;  5 h, 50 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
Reference
Preparation of stable ate complexes composed of scyllo-inositol or 1,3,5-cis-cyclohexanetriol and organoboronic acids, their use as reagents for organic synthesis, and method for organic synthesis using the complexes
, Japan, , ,

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Water ;  -78 °C; 2 h, -78 °C
1.2 Reagents: Trimethyl borate ;  -78 °C; -78 °C → rt; 12 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
Reference
preparation of anthracene compounds as organic electroluminescent device materials
, Korea, , ,

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  1 h, -78 °C
1.2 Reagents: Trimethyl borate ;  -78 °C; 2 h, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Reference
Novel organic electroluminescent compounds, layers and organic electroluminescent device using the same
, United States, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  1 h, -78 °C
1.2 Reagents: Trimethyl borate ;  -78 °C; 2 h, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Reference
Substituted 9H-carbazole compounds as organic light-emitting compounds for an organic electroluminescent device
, Korea, , ,

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  1 h, -78 °C
1.2 Reagents: Trimethyl borate ;  -78 °C; 2 h, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Reference
Novel organic electroluminescent compounds and organic electroluminescent device using the same
, World Intellectual Property Organization, , ,

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  1 h, -78 °C
1.2 Reagents: Trimethyl borate ;  2 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Reference
Novel aromatic compounds for organic electronic material and organic electroluminescent device
, Korea, , ,

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  2 h, -10 °C → 0 °C; 0 °C → -78 °C
1.2 Reagents: Triisopropyl borate ;  -78 °C; 17 h, rt
Reference
Chrysene derivatives for organic electroluminescence materials and devices
, World Intellectual Property Organization, , ,

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  2 h, -78 °C
1.2 Reagents: Trimethyl borate ;  19 h, -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  1 h
Reference
Organometallic complex, light-emitting element, light-emitting device, electronic device, and lighting device
, United States, , ,

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 2 h, -78 °C
1.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -78 °C; -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  cooled; rt; 1 h, rt
Reference
Preparation of N-aryl-N-[(dibenzofuranyl)phenyl]-9,9-diphenylfluoren-4-amine compounds for organic electroluminescent element, organic electroluminescent element, and electronic device
, World Intellectual Property Organization, , ,

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, -60 °C; 30 min, -60 °C
1.2 Reagents: Triisopropyl borate ;  -60 °C; overnight
1.3 Reagents: Water
Reference
Light emitting elements that emit near-IR light and exhibit high efficiency and long lifespan, light emitting devices, authentication devices, and electronic devices
, United States, , ,

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, -60 °C; 30 min, -60 °C
1.2 Reagents: Triisopropyl borate ;  -60 °C; overnight, -60 °C → rt
1.3 Reagents: Water
Reference
Preparation of thiadiazole, anthracene, and tetracene derivatives for light-emitting devices
, China, , ,

Synthetic Circuit 14

Reaction Conditions
Reference
Preparation of benzofuran heterocyclic organic compounds, composition and its application in organic electronic device
, China, , ,

Synthetic Circuit 15

Reaction Conditions
Reference
Asymmetric trivalent anthracene and organic electroluminescent devices containing asymmetric trivalent anthracene
, Taiwan, , ,

4-(Naphthalen-2-yl)phenylboronic acid Raw materials

4-(Naphthalen-2-yl)phenylboronic acid Preparation Products

4-(Naphthalen-2-yl)phenylboronic acid Suppliers

J&K Scientific
Audited Supplier Audited Supplier
(CAS:918655-03-5)
ZHAI XIAN SHENG
18210857532
xiangyang.zhai@jk-sci.com
JIANG SU RUN FENG HE CHENG Technology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:918655-03-5)
CAI JING LI
18662931390
507167383@qq.com
HU BEI SHI SHUN Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:918655-03-5)
ZHENG YU HAN
15107128801
1400818899@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:918655-03-5)
A LA DING
anhua.mao@aladdin-e.com
Shanghai Acmec Biochemical Co.,Ltd
Audited Supplier Audited Supplier
(CAS:918655-03-5)
JI ZHI SHI JI
18117592386
3007522982@qq.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:918655-03-5)
TANG SI LEI
15026964105
2881489226@qq.com

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